molecular formula C12H19Cl2N3O B2592609 [4-(Aminomethyl)piperidin-1-yl](pyridin-4-yl)methanone dihydrochloride CAS No. 1286265-79-9

[4-(Aminomethyl)piperidin-1-yl](pyridin-4-yl)methanone dihydrochloride

Cat. No. B2592609
CAS RN: 1286265-79-9
M. Wt: 292.2
InChI Key: HXLUHOADMRFJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride” is a chemical compound with the formula C12H17N3O・2HCl . It is used for research and development . The compound is not classified under the GHS classification .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring bound to a pyridine ring through a methanone group . The compound also contains two hydrochloride ions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.2 . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the available resources .

Scientific Research Applications

Pharmacological Applications

Piperidine derivatives, including 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride, are present in more than twenty classes of pharmaceuticals . They are crucial in drug design due to their structural significance and biological relevance. This compound can be used to synthesize various pharmacologically active derivatives that may act as inhibitors, agonists, or antagonists for different biological targets.

Anti-Tubercular Agents

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which include the piperidine structure, have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These derivatives show promise as potent anti-tubercular agents, indicating the potential of piperidine derivatives in combating tuberculosis.

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry . 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride can serve as a substrate for the synthesis of biologically active piperidines, which are significant in the pharmaceutical industry.

Discovery of Kinase Inhibitors

Piperidine derivatives have been utilized in the discovery of ATP-competitive, nanomolar inhibitors with selectivity for inhibition of specific kinases . These inhibitors are important in the treatment of various diseases, including cancer, by targeting abnormal kinase activity.

Designing Dual Inhibitors

The compound has been used in the design of dual inhibitors targeting clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Such dual inhibitors are significant in the treatment of cancers that have developed resistance to other therapeutic agents.

Antioxidant Properties

Naturally occurring piperidine-based compounds exhibit powerful antioxidant action due to their capability of hindering or suppressing free radicals . Derivatives of 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride could potentially be explored for their antioxidant properties.

Alkaloid Synthesis

Piperidine derivatives are also found in alkaloids, which are naturally occurring organic compounds that mostly contain basic nitrogen atoms . This compound can be used in the synthesis of alkaloids, which have a variety of pharmacological effects.

properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c13-9-10-3-7-15(8-4-10)12(16)11-1-5-14-6-2-11;;/h1-2,5-6,10H,3-4,7-9,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLUHOADMRFJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Aminomethyl)piperidin-1-yl](pyridin-4-yl)methanone dihydrochloride

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